![molecular formula C18H26N4O B2739746 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide CAS No. 2034225-50-6](/img/structure/B2739746.png)
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide, also known as TQB, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline-based compounds that have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
科学的研究の応用
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic analogues, including quinazoline derivatives, have been prepared and evaluated as potential antipsychotic agents. These compounds were tested for their binding affinity to dopamine and serotonin receptors, indicating their potential in treating psychiatric disorders (Norman et al., 1996).
Anticonvulsant Activity of Piperidinecarboxylic Acid Derivatives
Research into anticonvulsant agents led to the synthesis of various analogues based on piperidinecarboxylic acid. These compounds showed promising results in the MES test in mice, indicating their potential as treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Antibacterial and Anticancer Evaluation of Hetarylquinolines
Studies have shown that certain 2-chloro-3-hetarylquinolines exhibit potent antibacterial activity against S. aureus and show significant anticancer properties across various tumor cell lines, underscoring their potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Antibacterial Activity of Quinazoline Derivatives
A series of quinazoline derivatives demonstrated effective antibacterial activities against Gram-positive and Gram-negative bacterial strains. These findings suggest their applicability in designing new antibacterial agents (Selvakumar & Elango, 2017).
In Silico and Biological Evaluations
The synthesis of polyhydroquinoline scaffolds incorporating phenylthio pyrazole and evaluation of their antibacterial, antitubercular, and antimalarial activities, along with in silico molecular docking studies, highlight the compound's versatility and potential in drug development (Sapariya et al., 2017).
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-18(13-4-3-5-13)21-14-8-10-22(11-9-14)17-15-6-1-2-7-16(15)19-12-20-17/h12-14H,1-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTMQTJATFOXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

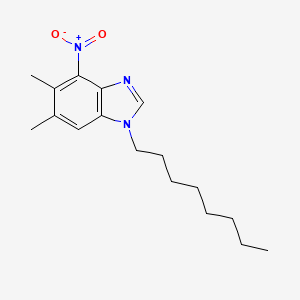

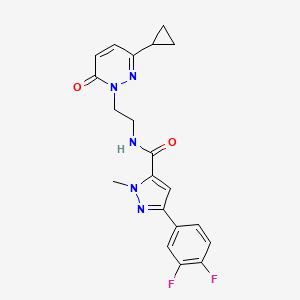
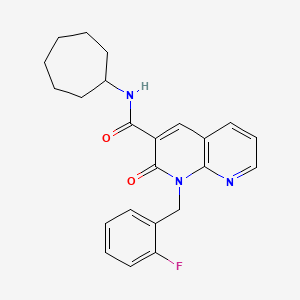
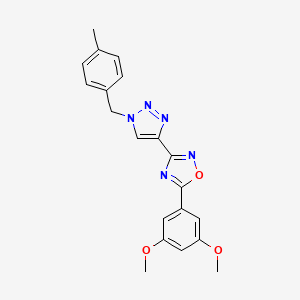
![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)
![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)
![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)
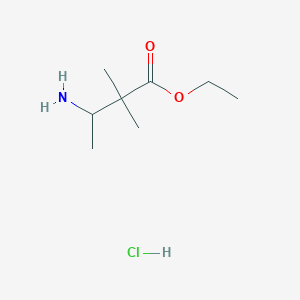

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)
